molecular formula C13H12O4 B5713886 4-ethyl-2-oxo-2H-chromen-7-yl acetate

4-ethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5713886
M. Wt: 232.23 g/mol
InChI Key: KZDVBTUMPAUMTH-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl acetate is an organic compound with the molecular formula C13H12O4. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar in structure but with a methyl group instead of an ethyl group.

    7-hydroxy-4-methylcoumarin: Lacks the acetate group but shares the coumarin core structure.

    Ethyl 7-hydroxy-4-coumarinacetate: Similar structure with an ethyl acetate moiety.

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Ethyl-2-oxo-2H-chromen-7-yl acetate, a member of the coumarin family, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of coumarins, such as the presence of the chromen-2-one core, play a crucial role in their biological efficacy.

The compound this compound can undergo various chemical reactions that influence its biological activity:

Reaction TypeDescription
Oxidation Can form quinones or other oxidized derivatives.
Reduction Converts carbonyl groups to alcohols using reducing agents like NaBH4.
Substitution Nucleophilic substitutions can occur at the ester or chromen core.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, particularly breast cancer cells (MCF-7), with notable IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF-79.54

The mechanism of action appears to involve the inhibition of key enzymes involved in DNA replication and cell division, such as DNA gyrase and topoisomerase .

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. A study evaluating various derivatives of coumarins found that those similar to this compound exhibited good antibacterial effects against several strains:

CompoundMicrobial StrainActivity Level
4-Ethyl derivativesStaphylococcus aureusModerate
Escherichia coliStrong

These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is well-documented. The compound has been shown to inhibit lipoxygenase (LOX) activity, which is pivotal in the inflammatory response. In vitro studies indicate that 4-ethyl derivatives can reduce inflammatory markers significantly .

Case Studies and Research Findings

  • Anticancer Mechanism : A detailed investigation into the anticancer mechanism revealed that 4-ethyl derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Synergistic Effects : Research has shown that combining 4-ethyl derivatives with existing chemotherapy agents enhances their efficacy while reducing side effects, suggesting a synergistic effect that warrants further exploration .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile for 4-ethyl derivatives in non-cancerous cell lines, highlighting their potential for therapeutic use without significant cytotoxicity .

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-9-6-13(15)17-12-7-10(16-8(2)14)4-5-11(9)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDVBTUMPAUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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